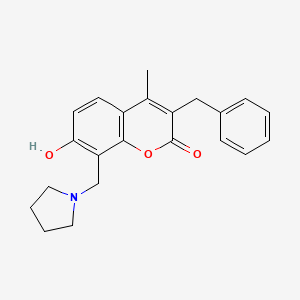![molecular formula C27H29NO4 B11294878 N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11294878.png)
N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide: is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a phenylbutan group, a furochromen ring, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multiple steps. The initial step often includes the preparation of the furochromen ring system, followed by the introduction of the phenylbutan group. The final step involves the formation of the propanamide moiety. The reaction conditions for each step may vary, but they generally require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the conversion of functional groups to their reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction conditions typically involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine). The reaction conditions may vary depending on the specific substitution reaction being performed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and substituted amides.
Applications De Recherche Scientifique
N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study this compound for its potential biological activities, such as enzyme inhibition or receptor binding. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound’s potential pharmacological properties are of interest in the development of treatments for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: This compound may be used in the production of specialty chemicals, such as dyes, pigments, and polymers. Its unique properties can enhance the performance of these materials in various applications.
Mécanisme D'action
The mechanism of action of N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation. Understanding the precise mechanism of action requires detailed studies using techniques such as molecular docking, crystallography, and biochemical assays.
Comparaison Avec Des Composés Similaires
- N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide shares similarities with other amides and furochromen derivatives.
- Compounds such as N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide and N-(4-Phenylbutan-2-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}butanamide exhibit similar structural features and chemical properties.
Uniqueness:
- The unique combination of the phenylbutan group, furochromen ring, and propanamide moiety in this compound distinguishes it from other compounds.
- This unique structure contributes to its distinct chemical reactivity and potential applications in various fields.
Propriétés
Formule moléculaire |
C27H29NO4 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
N-(4-phenylbutan-2-yl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C27H29NO4/c1-16-15-31-25-19(4)26-23(14-22(16)25)18(3)21(27(30)32-26)12-13-24(29)28-17(2)10-11-20-8-6-5-7-9-20/h5-9,14-15,17H,10-13H2,1-4H3,(H,28,29) |
Clé InChI |
IJZNCJTYXUGPGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(C)CCC4=CC=CC=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate](/img/structure/B11294800.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11294808.png)
![2-{1-[3-(3,4-dimethoxyphenyl)propanoyl]piperidin-4-yl}-1H-benzimidazole](/img/structure/B11294812.png)
![N-(4-Fluorophenyl)-N-[(5-{[2-(4-methylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide](/img/structure/B11294813.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thienylmethyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11294819.png)
![4-Methoxy-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11294820.png)
![N-(4-methoxyphenyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11294826.png)
![N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B11294841.png)
![2-Ethyl-3-methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11294847.png)
![5-(Diethylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11294854.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11294857.png)
![N-(4-ethoxyphenyl)-2-{2-[5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11294865.png)

![2-(2-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B11294884.png)
